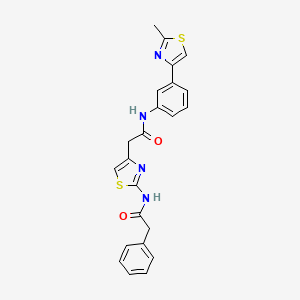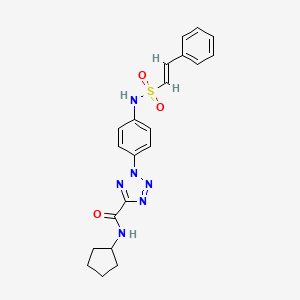
(E)-N-cyclopentyl-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis would involve a detailed examination of each step in the synthesis, including the reagents, conditions, and mechanisms involved .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. For example, if the compound contains a phenyl group, it might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. Computational methods can also be used to predict properties such as the compound’s partition coefficient or its acidity .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolic Studies
Studies on pharmacokinetics and the metabolism of related compounds provide insights into how these substances are processed in the body. For example, research on the metabolism and disposition of γ-aminobutyric acid type A receptor partial agonists reveals the importance of understanding the metabolic pathways and elimination processes of therapeutic agents to optimize their efficacy and safety profiles (Shaffer et al., 2008).
Antimalarial Applications
Sulfonamide compounds have been evaluated for their antimalarial effects, indicating their potential in treating resistant strains of malaria. Research on diaphenylsulfone (DDS) against chloroquine-resistant Plasmodium falciparum highlights the clinical prophylactic or suppressive drug role of sulfones in preventing malaria, underscoring the ongoing need to assess sulfones and sulfonamides for antimalarial value (Degowin et al., 1966).
Antitumor Activities
Research into the antitumor activities of compounds with sulfonamide groups, such as amsacrine analogues in non-small cell lung cancer, explores the therapeutic potential of these compounds in oncology. Studies like the phase II evaluation of the amsacrine analogue CI-921 in non-small cell lung cancer investigate the effectiveness of topoisomerase II poisons with high experimental antitumor activity, highlighting the exploration of sulfonamide derivatives in cancer treatment (Harvey et al., 1991).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-cyclopentyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S/c28-21(22-17-8-4-5-9-17)20-23-26-27(24-20)19-12-10-18(11-13-19)25-31(29,30)15-14-16-6-2-1-3-7-16/h1-3,6-7,10-15,17,25H,4-5,8-9H2,(H,22,28)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVQMUWGRCNZAQ-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-cyclopentyl-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2831958.png)

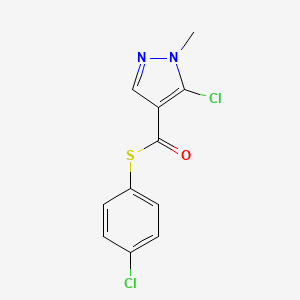
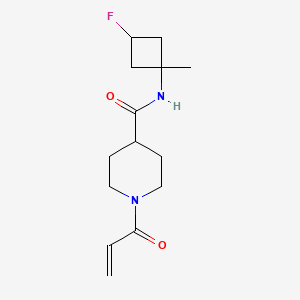
![3-Chloropyrido[2,3-b]pyrazin-6-amine](/img/structure/B2831965.png)
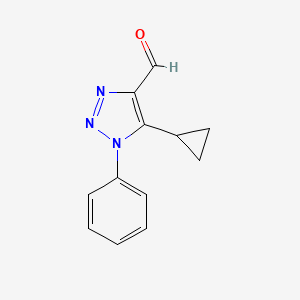

![2,6-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2831970.png)
![4-benzoyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2831972.png)

![N-(3,4-dichlorophenyl)-6-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-indazole-1-carboxamide](/img/structure/B2831975.png)

![N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2831978.png)
